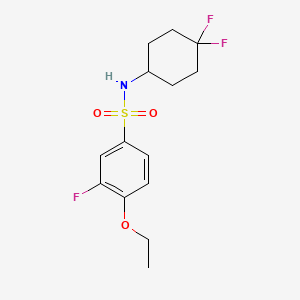

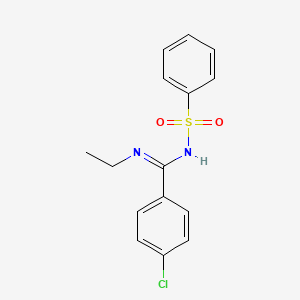

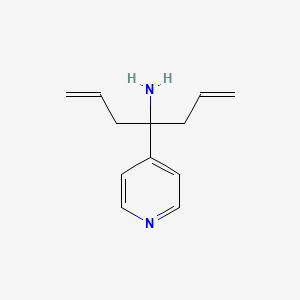

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide, also known as DFC-103, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFC-103 belongs to the class of sulfonamide compounds and has been shown to exhibit promising properties in various preclinical studies.

Applications De Recherche Scientifique

Electrophilic Fluorinating Agents

A study introduced a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), as a sterically demanding analogue of the popular N-fluorobenzenesulfonmide (NFSI). NFBSI has been shown to improve the enantioselectivity of products in certain fluorination reactions, highlighting the importance of structural modifications in fluorinating agents for achieving desired reactivity and selectivity in synthesis (Yasui et al., 2011).

Enantioselective Fluorination

Research focusing on the enantioselective fluorination of 2-oxindoles using structurally tuned N-fluorobenzenesulfonamides demonstrated the impact of substituent modification on reactivity and selectivity. This study is significant for understanding how different functional groups on the phenyl rings of N-fluorobenzenesulfonamides influence the outcomes of fluorination reactions, which may be relevant for the application of N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide in research (Wang et al., 2014).

COX-2 Inhibition

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides explored their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into these compounds was found to enhance COX-2 selectivity, demonstrating the role of fluorination in modulating biological activity. This research might offer a perspective on the biological applications of fluorinated benzenesulfonamides (Hashimoto et al., 2002).

Asymmetric Fluorocyclizations

The challenges and advancements in asymmetric fluorocyclizations of alkenes were reviewed, focusing on the development of new fluorinating agents and catalysis strategies. This area of research is crucial for generating cyclic fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Wolstenhulme & Gouverneur, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .

Mode of Action

The compound interacts with its target, PARP-1, by inducing a conformational change. The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . This leads to a reduction in binding affinity for PARP-2, contributing to the ligand selectivity .

Biochemical Pathways

The compound affects the DNA repair pathway, specifically the DNA single-strand break repair . By inhibiting PARP-1, the compound suppresses DNA repair, making it a promising therapy against cancers .

Result of Action

The result of the compound’s action is the inhibition of DNA repair, leading to an increase in DNA damage in cancer cells . This makes cancer cells more susceptible to other DNA-damaging agents, enhancing the efficacy of anti-cancer treatments .

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3S/c1-2-21-13-4-3-11(9-12(13)15)22(19,20)18-10-5-7-14(16,17)8-6-10/h3-4,9-10,18H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNZFENROKNGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2485573.png)

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)

![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2485578.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2485579.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2485582.png)

![5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2485586.png)